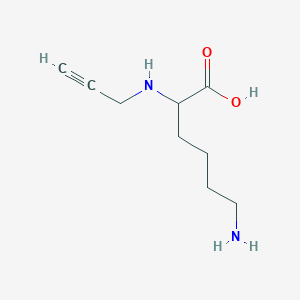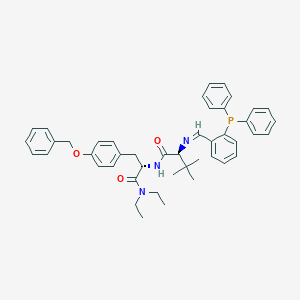
3,4-Bis(isobutoxycarbonyl)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(isobutoxycarbonyl)benzoic Acid is an organic compound with the molecular formula C17H22O6 and a molecular weight of 322.35 g/mol . This compound is characterized by the presence of two isobutoxycarbonyl groups attached to a benzoic acid core. It is primarily used as a building block in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(isobutoxycarbonyl)benzoic Acid typically involves the esterification of 3,4-dihydroxybenzoic acid with isobutyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(isobutoxycarbonyl)benzoic Acid undergoes various chemical reactions, including:
Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly used.
Major Products Formed
Hydrolysis: Yields 3,4-dihydroxybenzoic acid and isobutyric acid.
Substitution: Yields substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
3,4-Bis(isobutoxycarbonyl)benzoic Acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(isobutoxycarbonyl)benzoic Acid involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can interact with biological molecules. The aromatic ring can also participate in π-π interactions and hydrogen bonding, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxybenzoic Acid: Lacks the ester groups and has different reactivity and applications.
3,4-Bis(methoxycarbonyl)benzoic Acid: Similar structure but with methoxy groups instead of isobutoxy groups.
Uniqueness
3,4-Bis(isobutoxycarbonyl)benzoic Acid is unique due to the presence of isobutoxycarbonyl groups, which impart distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C17H22O6 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
3,4-bis(2-methylpropoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C17H22O6/c1-10(2)8-22-16(20)13-6-5-12(15(18)19)7-14(13)17(21)23-9-11(3)4/h5-7,10-11H,8-9H2,1-4H3,(H,18,19) |
Clave InChI |
KUEUMOYGQKIKBL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)





![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)



